molecular formula C11H10F5NO2S B2714865 3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 2320174-22-7

3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B2714865
CAS No.: 2320174-22-7
M. Wt: 315.26
InChI Key: QNBDHPGKOSSXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine typically involves the reaction of difluoromethyl azetidine with 4-(trifluoromethyl)phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine
  • 3-(Difluoromethyl)-1-((4-(difluoromethyl)phenyl)sulfonyl)azetidine
  • 3-(Difluoromethyl)-1-((4-(methyl)phenyl)sulfonyl)azetidine

Uniqueness

3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity .

Properties

IUPAC Name

3-(difluoromethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5NO2S/c12-10(13)7-5-17(6-7)20(18,19)9-3-1-8(2-4-9)11(14,15)16/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBDHPGKOSSXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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